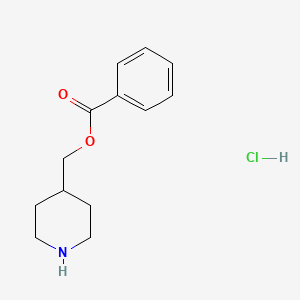
4-Piperidinylmethyl benzoate hydrochloride
Übersicht
Beschreibung
“4-Piperidinylmethyl benzoate hydrochloride”, also known as PMBH, is a chemical compound that has garnered increasing interest in scientific research and industry due to its unique physical and chemical properties. It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Piperidinylmethyl benzoate hydrochloride” is C13H18ClNO2 . The InChI code is 1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H .
Physical And Chemical Properties Analysis
“4-Piperidinylmethyl benzoate hydrochloride” is a solid at room temperature . It has a molecular weight of 255.74 g/mol . The compound should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Medicine: Therapeutic Drug Development
4-Piperidinylmethyl benzoate hydrochloride is a piperidine derivative, which is a key structural component in many pharmaceuticals. Piperidine structures are found in more than twenty classes of drugs, including those with analgesic, anticonvulsant, and antiarrhythmic properties . The compound’s role in the synthesis of biologically active piperidines makes it valuable for drug discovery and development.
Agriculture: Pest Control Agents
While direct references to 4-Piperidinylmethyl benzoate hydrochloride in agriculture are limited, its structural similarity to compounds like Emamectin benzoate, which is used in formulations for pest control in crops like rice, suggests potential applications in developing new agrochemicals .
Industrial Chemistry: Research and Development
In industrial settings, 4-Piperidinylmethyl benzoate hydrochloride is primarily used for research and development purposes. Its applications are focused on the synthesis of new materials and chemicals, where its stability and reactivity are of interest .
Environmental Science: Bioremediation
Benzoate derivatives play a role in the biodegradation of environmental pollutants. Studies on benzoate-degrading bacteria and their applications in waste treatment suggest that 4-Piperidinylmethyl benzoate hydrochloride could be investigated for its potential in environmental cleanup processes .
Biochemistry: Enzymatic Reactions and Pathways
Piperidine derivatives are significant in biochemistry for their role in enzymatic reactions and metabolic pathways. They are involved in the synthesis of compounds with biological activity, which can be crucial for understanding and manipulating biochemical processes .
Analytical Chemistry: Chemical Analysis and Synthesis
In analytical chemistry, piperidine derivatives, including 4-Piperidinylmethyl benzoate hydrochloride, are used in the synthesis of various analytical reagents. They may also serve as standards or intermediates in the development of new analytical methods .
Material Science: Advanced Material Synthesis
The compound’s properties could be explored for the synthesis of advanced materials. Its role in forming stable and reactive intermediates may contribute to the development of new materials with specific characteristics for technological applications .
Pharmacology: Drug Mechanism Studies
Piperidine derivatives are extensively studied in pharmacology for their therapeutic effects. 4-Piperidinylmethyl benzoate hydrochloride could be used in pharmacological studies to understand drug mechanisms and interactions at the molecular level .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
piperidin-4-ylmethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYVWJXWOCCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



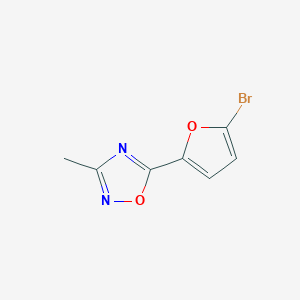

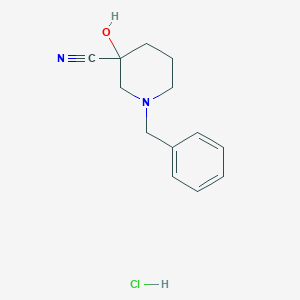
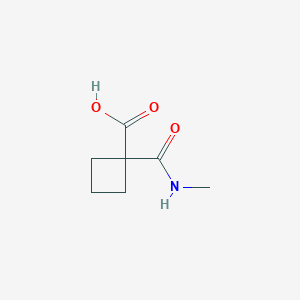
![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)

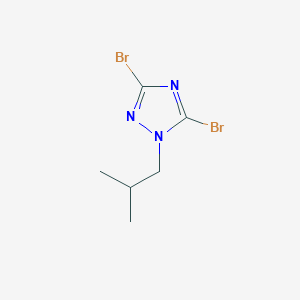

![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)
![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)
